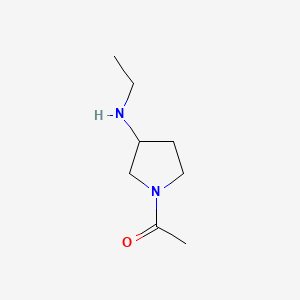

1-Acetyl-3-ethylaminopyrrolidine

説明

Significance of Pyrrolidine (B122466) and Substituted Pyrrolidines in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental scaffold in a vast number of natural products and synthetic molecules. nih.govmdpi.com Its prevalence is a testament to its versatile chemical properties and its ability to serve as a key building block in the synthesis of more complex molecular architectures.

In the realm of medicinal chemistry, the pyrrolidine motif is a privileged structure, appearing in numerous FDA-approved drugs. nih.gov Its three-dimensional, non-planar structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, which is a significant advantage in the design of new therapeutic agents. nih.gov The stereochemistry of the pyrrolidine ring, with multiple potential chiral centers, allows for the creation of a diverse array of stereoisomers, each of which can exhibit distinct biological activities. nih.gov

Pyrrolidine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov This broad range of activities has made them a focal point of academic and industrial research for the development of new pharmaceuticals. nih.gov

Beyond their medicinal applications, substituted pyrrolidines are also highly valued in the field of organic synthesis. They are widely used as organocatalysts, where their chiral nature can be exploited to control the stereochemical outcome of chemical reactions. nih.govmdpi.com This has led to the development of more efficient and environmentally friendly synthetic methods. mdpi.com

Overview of Structural Features and Derivatives for Academic Study

The structural features of the pyrrolidine ring make it a rich subject for academic study. The ring is not planar and can adopt various "envelope" and "twisted" conformations. The specific conformation can be influenced by the nature and position of substituents on the ring, which in turn can affect the molecule's reactivity and biological interactions. nih.gov

The nitrogen atom in the pyrrolidine ring is a secondary amine, which imparts basic and nucleophilic properties to the molecule. nih.gov This allows for a wide range of chemical modifications at the nitrogen atom, such as acylation or alkylation, to produce a variety of N-substituted derivatives. The acetyl group in 1-Acetyl-3-ethylaminopyrrolidine is an example of such a modification.

The carbon atoms of the pyrrolidine ring can also be functionalized, leading to a vast number of C-substituted derivatives. The synthesis of these derivatives is a major focus of organic chemistry research, with numerous methods being developed to achieve stereoselective functionalization. mdpi.com These methods include direct functionalization of proline derivatives, as well as inter- and intramolecular cyclization reactions. mdpi.com

The study of pyrrolidine derivatives often involves detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate their three-dimensional structure and stereochemistry. nih.gov This information is crucial for understanding their chemical behavior and for designing new molecules with specific properties.

While specific research findings on this compound are limited in publicly available literature, its structure suggests it is a subject of interest for chemical synthesis and academic study. The compound features a chiral center at the 3-position of the pyrrolidine ring, an acetyl group on the ring nitrogen, and an ethylamino substituent at the 3-position. The synthesis of such a compound would likely involve the multi-step functionalization of a suitable pyrrolidine precursor. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[3-(ethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILRDSYIJNXDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672933 | |

| Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-58-0 | |

| Record name | 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1-Acetyl-3-ethylaminopyrrolidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org This process involves breaking down the complex target molecule through a series of "disconnections" that correspond to reliable forward chemical reactions. youtube.comyoutube.com

For this compound, the analysis can begin with the most straightforward disconnections of the functional groups attached to the pyrrolidine (B122466) core.

Disconnection 1: C-N Acyl Bond: The acetyl group can be disconnected from the pyrrolidine nitrogen. This corresponds to a standard acylation reaction in the forward synthesis, where 3-ethylaminopyrrolidine would be treated with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Disconnection 2: C-N Alkyl Bond: The ethyl group on the 3-amino substituent can be disconnected. In the forward direction, this suggests a reductive amination of a 3-aminopyrrolidine (B1265635) precursor with acetaldehyde (B116499) or an N-alkylation reaction. masterorganicchemistry.com

Disconnection 3: Pyrrolidine Ring Bonds: The core pyrrolidine ring can be disconnected in several ways, pointing to different strategic approaches for its construction. researchgate.net

[3+2] Cycloaddition: Disconnecting the C2-C3 and C5-N1 bonds suggests a [3+2] cycloaddition strategy. The key intermediates would be an azomethine ylide and a suitable dipolarophile. This is a powerful method for constructing the five-membered ring with control over stereochemistry. nih.gov

Intramolecular Cyclization: Disconnecting one of the C-N bonds within the ring (e.g., C5-N1) points towards an intramolecular cyclization. The precursor would be a linear molecule containing an amino group and a leaving group (or an activated C-H bond) at appropriate positions, which cyclizes to form the pyrrolidine ring.

Reductive Amination/Cyclization: Disconnecting two C-N bonds can lead to precursors suitable for a double reductive amination or related cyclization strategies. For instance, a 1,4-dicarbonyl compound could react with ethylamine, followed by a reductive cyclization.

This analysis reveals that the synthesis can be approached by either forming the pyrrolidine ring first and then functionalizing it, or by constructing the ring from precursors that already contain the required substituents.

Classical and Modern Synthetic Routes

Building upon the retrosynthetic analysis, several classes of reactions have been established for the synthesis of pyrrolidine derivatives.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective and atom-economical method for synthesizing the pyrrolidine scaffold, often with excellent control over stereochemistry. nih.govacs.org This reaction involves the [3+2] cycloaddition of an azomethine ylide, an allyl anion-type 1,3-dipole, with a dipolarophile, typically an alkene or alkyne. nih.gov

Azomethine ylides are reactive intermediates that are usually generated in situ. nih.gov Common methods for their generation include the thermal or catalytic decarboxylation of α-amino acids or the α-C-H functionalization of amines. mdpi.comnih.gov For the synthesis of a 3-substituted pyrrolidine, the reaction would involve an azomethine ylide and a substituted alkene. The reaction can generate multiple stereocenters in a single step, and the use of chiral catalysts can render the process enantioselective. acs.orgrsc.org

Various metal complexes, particularly those of silver and copper, have been shown to catalyze these cycloadditions effectively, enabling high yields and diastereoselectivities. acs.org The choice of catalyst, solvent, and temperature can significantly influence the outcome of the reaction.

Table 1: Examples of Catalytic Systems for [3+2] Cycloaddition of Azomethine Ylides

| Catalyst | Dipole Precursor | Dipolarophile | Solvent | Key Features | Citations |

|---|---|---|---|---|---|

| Ag₂CO₃ | N-Substituted Glycine Esters | N-tert-Butanesulfinylazadienes | Toluene | High diastereoselectivity, forms densely substituted pyrrolidines. | acs.org |

| Cu(I) Complexes | α-Amino Acids | Alkenyl or Alkynyl Dipolarophiles | Various | Enables asymmetric synthesis with chiral ligands. | acs.orgrsc.org |

| Pd-Catalysis | Vinylcyclopropanes | Sulfamate-derived Aldimines | Not specified | Efficient for sulfamate-fused pyrrolidines. | nih.gov |

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the target amine. libretexts.org

To synthesize this compound, this approach could be applied in two main ways:

Post-pyrrolidine formation: A pre-formed 1-acetylpyrrolidin-3-one (B31738) could be reacted with ethylamine, followed by reduction of the resulting enamine/imine.

During ring construction: A suitable dicarbonyl precursor could undergo a cyclizing double reductive amination with ethylamine.

A variety of reducing agents are available for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, often used for reductive aminations as it tolerates a wide range of functional groups. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is another effective reagent that is notable for its ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.comwikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Common Solvents | Key Features | Citations |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | 1,2-Dichloroethane (DCE), THF | Mild, selective, tolerates acid-sensitive groups. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol, Ethanol (B145695) | Selectively reduces imines over carbonyls; requires pH control. | masterorganicchemistry.comwikipedia.org |

| Palladium on Carbon (Pd/C) with H₂ or Silanes | Aldehydes, Ketones | Various | Catalytic method, can be very efficient. | organic-chemistry.org |

Biocatalytic approaches using imine reductases (IREDs) have also emerged as a powerful tool for asymmetric reductive amination, providing access to chiral amines with high enantioselectivity. nih.gov

Intramolecular Amination and Cyclization Strategies

The pyrrolidine ring can be efficiently constructed through intramolecular cyclization of a linear precursor. This strategy involves forming a C-N bond within a single molecule that contains both the nucleophilic nitrogen and an electrophilic carbon center.

One prominent method is the Hofmann-Löffler-Freytag reaction, which involves the generation of an N-centered radical from an N-haloamine, followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization. chemistryviews.org Modern variations of this reaction often use metal catalysts or electrochemical methods to generate the key radical intermediate under milder conditions.

Other strategies include:

Intramolecular C-H Amination: Transition metal catalysts (e.g., based on copper, rhodium, or iron) can activate remote, unactivated C(sp³)-H bonds for amination. organic-chemistry.org This allows for the direct cyclization of substrates like alkyl azides or sulfonamides to form pyrrolidines. organic-chemistry.org

Enzymatic Cyclization: Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze intramolecular C(sp³)–H amination of organic azides, yielding chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.orgcaltech.edu

Nucleophilic Substitution: A straightforward approach involves the intramolecular Sₙ2 reaction of an amine onto an alkyl halide or sulfonate ester within the same molecule.

Table 3: Catalytic Systems for Intramolecular Pyrrolidine Synthesis

| Catalyst/Method | Substrate Type | Key Transformation | Features | Citations |

|---|---|---|---|---|

| Copper(II) | Alkene Sulfonamides | Intramolecular Aminooxygenation | High diastereoselectivity for 2,5-cis-pyrrolidines. | nih.gov |

| Rhodium(II) | O-Benzoylhydroxylamines | Alkyl Nitrene C-H Insertion | Utilizes stable nitrene precursors, good yields. | organic-chemistry.org |

| Cytochrome P411 (Engineered) | Organic Azides | Intramolecular C(sp³)–H Amination | Biocatalytic, high enantioselectivity. | nih.govacs.orgcaltech.edu |

Multicomponent Reactions for Pyrrolidine Core Construction

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netnih.gov These reactions are highly efficient in terms of atom economy, step count, and waste reduction, making them attractive for building molecular complexity. researchgate.nettandfonline.com

Several MCRs have been developed for the synthesis of highly substituted pyrrolidines. tandfonline.com A common strategy involves the in situ generation of an azomethine ylide from an aldehyde and an amino acid, which then undergoes a [3+2] cycloaddition with a third component (a dipolarophile). tandfonline.comnih.gov This approach allows for the rapid assembly of the pyrrolidine core with diverse substitution patterns.

Another MCR approach involves the reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile in the presence of a Lewis acid like TiCl₄. nih.govacs.org This can lead to the diastereoselective synthesis of highly substituted pyrrolidines in a one-pot operation. nih.govacs.org The ability to construct multiple stereogenic centers in a single, efficient step is a key advantage of these methods. nih.govacs.org

Electrochemical Synthesis Methods for Heterocycles

Electrochemical synthesis has re-emerged as a sustainable and powerful tool in organic chemistry, offering a way to drive reactions using electricity instead of chemical redox agents. springerprofessional.dechim.it This approach minimizes waste and can often be performed under mild conditions. springerprofessional.de

For the synthesis of N-heterocycles like pyrrolidines, electrochemical methods offer several advantages:

Dehydrogenative C-H Amination: Anodic oxidation can be used to generate N-centered radicals from amides or sulfonamides. These radicals can then undergo intramolecular 1,5-hydrogen atom transfer followed by cyclization to form pyrrolidines, mimicking the Hofmann-Löffler-Freytag reaction without harsh oxidants. chemistryviews.orgacs.org The required base can even be generated at the cathode during the reaction. chemistryviews.org

Electroreductive Cyclization: The cathodic reduction of an imine in the presence of a dihaloalkane can trigger a cyclization to form pyrrolidines. nih.gov This method has been successfully demonstrated in flow microreactors, which offer efficient mass and heat transfer. nih.gov

Azo-Free Amination: Electrochemical methods can replace azo-oxidants (like those used in the Mitsunobu reaction) for the intramolecular cyclization of amino alcohols to form pyrrolidines. rsc.orgresearchgate.net This approach involves the two-electron oxidation of the alcohol and a phosphine (B1218219) to generate an alkoxyphosphonium intermediate that readily cyclizes. rsc.orgresearchgate.net

These electrochemical strategies provide green and efficient alternatives to traditional methods for constructing the pyrrolidine ring. rsc.orgrsc.org

Asymmetric and Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of pyrrolidine derivatives is crucial, as different stereoisomers often exhibit distinct biological activities. wikipedia.org Asymmetric synthesis, which favors the formation of a specific enantiomer, is a key area of research in modern chemistry. wikipedia.org

Several strategies are employed for the enantioselective synthesis of pyrrolidine rings. These include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.org For instance, asymmetric hydrogenation using a chiral catalyst can produce a single enantiomer with high purity. researchgate.net Another approach involves the use of chiral pool synthesis, starting from readily available chiral molecules like L-proline. nih.gov

A notable method for achieving stereoselectivity in pyrrolidine synthesis is through 1,3-dipolar cycloaddition reactions. The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is dependent on the relative orientation of the substituents on the dipolarophile, leading to either cis- or trans-substituted products. nih.gov

In the context of producing enantiomerically pure this compound, a hypothetical stereoselective synthesis could involve the following key transformations, based on established methods for similar compounds:

| Step | Transformation | Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric reduction of a suitable β-keto ester | Chiral Ruthenium catalyst, H₂ | Chiral β-hydroxy ester |

| 2 | Mesylation of the hydroxyl group | Methanesulfonyl chloride, triethylamine | Activated intermediate |

| 3 | Nucleophilic substitution with ethylamine | Ethylamine | Introduction of the ethylamino group with inversion of configuration |

| 4 | Cyclization | Base-catalyzed intramolecular reaction | Formation of the pyrrolidine ring |

| 5 | Acetylation of the secondary amine | Acetic anhydride or acetyl chloride | This compound |

This sequence, drawing from principles of stereoselective synthesis, would theoretically yield a specific enantiomer of the target compound. researchgate.netelsevier.com The precise reagents and conditions would require empirical optimization.

Derivatization Reactions and Analog Synthesis for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how chemical structure influences biological activity. For this compound, derivatization at various positions can lead to a library of analogs for SAR studies. nih.govnih.gov

The pyrrolidine ring offers several sites for modification. The acetyl group on the nitrogen, the ethylamino substituent at the 3-position, and the pyrrolidine ring itself can be altered.

Table of Potential Derivatization Sites and Modifications:

| Site of Derivatization | Potential Modifications | Rationale for SAR Studies |

| 1-Acetyl Group | Replacement with other acyl groups (e.g., propionyl, benzoyl), alkyl groups, or sulfonyl groups. | To investigate the influence of the size, electronics, and hydrogen-bonding capacity of the N1-substituent on activity. nih.gov |

| 3-Ethylamino Group | Variation of the alkyl chain length (e.g., methylamino, propylamino), introduction of branching, or replacement with other functional groups (e.g., hydroxyl, ether, amide). | To probe the steric and electronic requirements of the substituent at the 3-position for optimal interaction with a biological target. nih.gov |

| Pyrrolidine Ring | Introduction of substituents at other positions (e.g., 4- or 5-position), or modification of the ring size (e.g., azetidine, piperidine). | To assess the importance of the five-membered ring scaffold and the spatial arrangement of the substituents. nih.gov |

The synthesis of these derivatives would employ standard organic chemistry transformations. For example, new analogs can be synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. nih.gov The resulting data from biological screening of these analogs would be crucial in constructing a comprehensive SAR profile.

Green Chemistry Principles Applied to Synthesis of Pyrrolidine Derivatives

The application of green chemistry principles to the synthesis of pyrrolidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ontosight.ai These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

Several green synthetic methods are applicable to the synthesis of the pyrrolidine scaffold:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and increase yields, contributing to a more efficient and greener process. nih.govresearchgate.net

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation can also accelerate reactions and improve efficiency, often under milder conditions than conventional heating. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry. researchgate.net For instance, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium. researchgate.net

Catalysis: The use of efficient and recyclable catalysts, including biocatalysts and environmentally friendly catalysts like citric acid or heteropolyacids, can minimize waste and improve atom economy. rsc.orgmdpi.com

Biomass-Derived Feedstocks: There is increasing interest in producing pyrrolidones from biomass feedstocks, such as levulinic acid, offering a sustainable alternative to petroleum-based starting materials. researchgate.netresearchgate.net

Examples of Green Synthetic Approaches for Pyrrolidine Derivatives:

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Reference |

| Alternative Energy Sources | Ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones. | rsc.org |

| Safer Solvents and Auxiliaries | Synthesis of N-methylpyrrolidine in an aqueous medium using potassium carbonate as a catalyst. | researchgate.net |

| Catalysis | Use of citric acid as a green additive in the synthesis of pyrrolidinone derivatives. | rsc.org |

| Renewable Feedstocks | Production of pyrrolidones from biomass-derived levulinic acid through reductive amination. | researchgate.netresearchgate.net |

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to fully assign the structure of 1-Acetyl-3-ethylaminopyrrolidine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the ethyl group, and the acetyl group. The chemical shifts would be influenced by their local electronic environments. For instance, the protons on the carbon adjacent to the acetylated nitrogen would likely appear at a different shift compared to those near the ethylamino group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group would be readily identifiable by its characteristic downfield shift.

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would be crucial for tracing the proton-proton connectivities within the pyrrolidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the pyrrolidine and ethyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of their bonding connectivity. This would be valuable for determining the stereochemistry and preferred conformation of the molecule in solution.

| Predicted ¹H NMR Data for this compound |

| Assignment |

| Acetyl CH₃ |

| Pyrrolidine Ring Protons |

| Ethylamino CH₂ |

| Ethylamino CH₃ |

| NH Proton |

| Predicted ¹³C NMR Data for this compound |

| Assignment |

| Acetyl C=O |

| Pyrrolidine Ring Carbons |

| Ethylamino CH₂ |

| Ethylamino CH₃ |

| Acetyl CH₃ |

Applications of ¹⁵N NMR in Nitrogen Heterocycles

Nitrogen-15 (¹⁵N) NMR spectroscopy, despite its lower natural abundance and sensitivity compared to ¹H NMR, offers direct insight into the electronic environment of the nitrogen atoms within a molecule. wikipedia.orgblogspot.com For this compound, two distinct ¹⁵N signals would be expected: one for the amide nitrogen of the acetylated pyrrolidine ring and another for the secondary amine nitrogen of the ethylamino group. The chemical shifts of these nitrogen atoms are highly sensitive to factors such as hybridization, lone pair availability, and hydrogen bonding. wikipedia.org The amide nitrogen would likely appear at a significantly different chemical shift compared to the amine nitrogen due to the electron-withdrawing effect of the acetyl carbonyl group. blogspot.com Advanced techniques like ¹H-¹⁵N HMBC could be used to correlate these nitrogen atoms with nearby protons, further confirming the structural assignments. youtube.com

Mass Spectrometry (MS) Approaches for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions for analysis. The resulting mass spectrum would display a molecular ion peak corresponding to the intact molecule. Furthermore, the fragmentation pattern would provide valuable structural clues. Common fragmentation pathways for cyclic amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.comntu.edu.sg For this compound, characteristic fragments would be expected from the loss of the acetyl group, the ethyl group, or through ring-opening mechanisms of the pyrrolidine core. Tandem mass spectrometry (MS/MS) could be utilized to isolate the molecular ion and induce further fragmentation, providing more detailed structural information.

| Predicted Mass Spectrometry Fragmentation for this compound |

| Fragment |

| [M - CH₃CO]⁺ |

| [M - C₂H₅]⁺ |

| [M - C₂H₅NH]⁺ |

| Pyrrolidinium ions |

Vibrational Spectroscopy (IR/Raman) Applications for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. vscht.czresearchgate.net Other key absorptions would include the C-N stretching vibrations of the amide and amine groups, and the N-H stretching vibration of the secondary amine, which would likely appear as a moderate band around 3300-3500 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations would be observed below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, other vibrations, such as those of the carbon skeleton, may be more prominent.

| Predicted IR Absorption Bands for this compound |

| Functional Group |

| N-H Stretch (Amine) |

| C-H Stretch (Aliphatic) |

| C=O Stretch (Amide) |

| N-H Bend (Amine) |

| C-N Stretch |

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure. nih.gov

This technique would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact puckering of the pyrrolidine ring and the orientation of the acetyl and ethylamino substituents.

Stereochemistry: The relative and absolute stereochemistry of any chiral centers.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. researchgate.netmdpi.commdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. For 1-Acetyl-3-ethylaminopyrrolidine, DFT could be used to determine properties such as optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations would provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds. At present, no specific DFT studies have been published for this compound.

Conformer Analysis and Energy Landscapes

Most flexible molecules, including this compound with its pyrrolidine (B122466) ring and ethylamino side chain, can exist in multiple three-dimensional shapes or conformers. A conformer analysis would involve systematically exploring the potential energy surface to identify stable, low-energy conformations. This is crucial for understanding how the molecule might present itself to a biological target. The relative energies of these conformers determine their population at a given temperature. Currently, there is no published conformational analysis or energy landscape data for this molecule.

Molecular Dynamics (MD) Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov

Protein-Ligand Interaction Dynamics and Stability

If this compound were identified as a ligand for a specific protein, MD simulations could model the dynamics of their interaction. nih.gov These simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the influence of solvent. mdpi.com Such studies are essential for validating docking results and understanding the mechanism of binding, but no such simulations involving this compound have been reported.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the free energy of binding between a ligand and a protein from MD simulation trajectories. researchgate.netnih.gov These calculations break down the binding energy into components like van der Waals forces, electrostatic interactions, and solvation energies, offering a quantitative measure of binding affinity. nih.govmdpi.com This approach is widely used in drug design to rank potential drug candidates, though no such calculations have been performed for this compound. mdpi.com

Molecular Docking and Ligand-Based Pharmacophore Modeling

These techniques are central to computer-aided drug design for identifying and optimizing potential drug candidates.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking could be used to screen libraries of biological targets to identify potential binding partners. The process generates a docking score, which estimates the binding affinity, and predicts the specific interactions that stabilize the complex.

A pharmacophore model is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com These features include hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. mdpi.com If a set of active molecules with a similar mechanism of action were known, a ligand-based pharmacophore model could be developed to identify novel, structurally diverse compounds with potentially similar activity. mdpi.com No molecular docking or pharmacophore modeling studies specifically featuring this compound are available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Theoretical Prediction Models

No published research or data is currently available for QSAR or SAR theoretical prediction models of this compound.

Reactivity and Reaction Mechanisms

Reaction Kinetics and Thermodynamic Analysis of Transformations

There is no available research data detailing the reaction kinetics or thermodynamic analysis of transformations involving 1-Acetyl-3-ethylaminopyrrolidine. Information regarding rate constants, activation energies, and the thermodynamic favorability (enthalpy and entropy changes) of its reactions is not present in the surveyed scientific literature.

Mechanistic Pathways of Functional Group Transformations

Detailed mechanistic pathways for the transformation of the acetyl or ethylamino functional groups on the pyrrolidine (B122466) ring of this compound have not been documented. Elucidation of reaction mechanisms, including the identification of intermediates, transition states, and the sequence of elementary steps for its potential reactions, requires dedicated study that has not been published.

Intermolecular and Intramolecular Interaction Dynamics

Specific studies on the intermolecular and intramolecular interaction dynamics of this compound are not found in the available scientific record. A comprehensive understanding of its non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions, which govern its physical properties and interactions with other molecules, awaits future research.

Biomolecular Interactions and Molecular Pharmacology in Vitro and Mechanism Focused

Receptor Binding Affinities and Ligand-Target Interactions

There is no available data on the affinity of 1-Acetyl-3-ethylaminopyrrolidine for any specific biological receptors or detailed studies on its ligand-target interactions.

Enzyme Inhibition and Activation Mechanisms

No studies have been published that describe the effects of this compound on enzyme activity, either as an inhibitor or an activator.

Ion Channel Modulation Studies at a Molecular Level

Information regarding the modulation of ion channels by this compound at a molecular level is not present in the current scientific literature.

Protein-Ligand Complex Characterization and Interaction Profiling

There are no reports on the characterization of any protein-ligand complexes involving this compound or any profiling of its interactions with proteins.

Cellular Pathway Modulation Studies in vitro (without clinical implications)

In vitro studies investigating the modulation of cellular pathways by this compound have not been documented.

Biological Activity as Research Tools (e.g., Antimicrobial Activity in Research Settings)

There is no evidence to suggest that this compound has been utilized as a research tool, nor are there any reports of its antimicrobial activity in research settings.

Analytical Methodologies for Research and Discovery

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Compound Isolation

Chromatographic methods are indispensable for separating "1-Acetyl-3-ethylaminopyrrolidine" from impurities and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyrrolidine (B122466) derivatives. For a polar and ionizable compound like "this compound", a hydrophilic interaction chromatography (HILIC) method might be considered, as traditional C18 columns in reverse-phase HPLC can show poor retention. unesp.br The selection of the stationary phase and mobile phase is critical. A typical HPLC setup would involve:

Column: A polar stationary phase, such as one functionalized with amide or cyano groups, would be suitable for retaining the polar nature of the analyte.

Mobile Phase: A mixture of a polar organic solvent like acetonitrile (B52724) and an aqueous buffer is commonly used. The buffer's pH can be adjusted to control the ionization state of the ethylamino group, thereby influencing retention.

Detection: A UV detector can be used if the compound possesses a chromophore, although derivatization might be necessary to enhance detection. More commonly, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is coupled with the HPLC for sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" may require derivatization to increase its volatility and thermal stability for GC analysis. researchgate.net The N-acetyl and ethylamino groups can be targeted for derivatization. For instance, acylation of the secondary amine can be performed. oup.com

A standard GC-MS analysis would entail:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-95% dimethylpolysiloxane, is often employed for the separation of amine derivatives. nih.govacs.org

Temperature Program: A programmed temperature ramp, for example from 70°C to 280°C, allows for the efficient separation of analytes with different boiling points. oup.com

Ionization and Detection: Electron ionization (EI) is typically used to fragment the molecule, and the resulting mass spectrum provides a unique fingerprint for identification. The mass-to-charge ratios of the fragments can be used to elucidate the structure of the compound and its impurities. researchgate.net

A data table with typical parameters for these techniques is provided below:

| Parameter | HPLC | GC-MS |

| Column | Polar stationary phase (e.g., Amide, Cyano) | Non-polar/Medium-polarity capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane) |

| Mobile/Carrier Gas | Acetonitrile/Water with buffer | Helium |

| Detection | UV, ELSD, MS | Mass Spectrometry (MS) |

| Derivatization | Often not required | May be required (e.g., acylation) |

Electrophoretic Methods in Chemical Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer high-resolution separations of charged species and are well-suited for the analysis of amines like "this compound".

Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. Since "this compound" has a basic ethylamino group, it will be protonated and positively charged in an acidic buffer. This allows for its separation and analysis by CZE. nih.gov The migration time of the analyte is influenced by the pH of the buffer and the applied voltage. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses surfactants (micelles) to separate both neutral and charged analytes. For "this compound", MEKC can be advantageous as it can separate the main compound from any non-ionizable impurities. Derivatization with a fluorescent tag prior to analysis can significantly enhance detection sensitivity. nih.gov

The principles of electrophoretic separation of amino compounds are well-established. youtube.comyoutube.comyoutube.com The separation is based on the charge-to-size ratio of the molecules. By controlling the pH of the buffer, the charge of the amino group can be manipulated, allowing for the optimization of the separation. nih.gov

Spectrophotometric and Fluorometric Assays for Quantification in Research

Spectrophotometric and fluorometric assays provide simple and rapid methods for the quantification of "this compound" in research settings.

Spectrophotometric methods can be developed based on the reaction of the secondary amine group. For instance, a reaction with a chromogenic agent that specifically reacts with secondary amines can produce a colored product whose absorbance can be measured. acs.orgacs.org A common method involves the reaction of secondary amines with carbon disulfide in the presence of a copper salt to form a colored copper dithiocarbamate (B8719985) complex. The absorbance of this complex is proportional to the concentration of the secondary amine. acs.org

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. Derivatization of the ethylamino group with a fluorogenic reagent, such as fluorescein (B123965) isothiocyanate (FITC) or a coumarin-based probe, can yield a highly fluorescent product. nih.govnih.gov The fluorescence intensity can then be measured to quantify the compound. Another approach involves assays developed for N-acetylated compounds, where the acetyl group is enzymatically removed and the resulting product is quantified using a fluorescent probe. nih.govvwr.com

A table summarizing potential assay parameters is shown below:

| Assay Type | Reagent/Principle | Detection Wavelength |

| Spectrophotometric | Carbon disulfide and copper salt | Dependent on the formed complex (e.g., 434 nm) acs.org |

| Fluorometric | Derivatization with FITC or coumarin-based probes | Excitation/Emission wavelengths specific to the fluorophore |

Hyphenated Techniques in Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of "this compound". ijpsjournal.comchromatographytoday.comchemijournal.comnih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for the analysis of "this compound" as it can provide information on the molecular weight and structure of the compound and its impurities in a single run. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) , as discussed earlier, is another key hyphenated technique. It is particularly useful for identifying volatile impurities and for confirming the identity of the main compound through its characteristic mass spectrum. chemijournal.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the detection capabilities of mass spectrometry. This technique is particularly advantageous for the analysis of small sample volumes and for separating complex mixtures of charged species. chromatographytoday.com

Other hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can provide even more detailed structural information about the compound and any related substances, although it is a less common technique due to its lower sensitivity compared to MS. chromatographytoday.com The combination of these advanced analytical methods ensures a thorough characterization of "this compound" for research and discovery purposes.

Emerging Applications in Chemical Biology and Materials Science

Potential in Materials Science (e.g., Polymers, Functional Materials)The potential of 1-Acetyl-3-ethylaminopyrrolidine in materials science, including its use in polymers or functional materials, is not documented in available scientific research.

Due to this lack of specific data, no data tables or a list of mentioned compounds can be generated.

Future Research Directions and Unresolved Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted pyrrolidines is a significant area of research, with numerous methods developed to construct this valuable scaffold. acs.org For a compound like 1-Acetyl-3-ethylaminopyrrolidine, future research could focus on developing novel and sustainable synthetic routes that are both efficient and environmentally benign.

Conventional synthesis methods often rely on the functionalization of pre-existing pyrrolidine (B122466) rings, such as those derived from proline or 4-hydroxyproline. mdpi.com However, modern synthetic chemistry is increasingly moving towards more innovative approaches. One promising avenue is the use of multicomponent reactions (MCRs) , which offer significant advantages in terms of atom economy and reduced waste by combining multiple reactants in a single step. tandfonline.com Recent advancements have demonstrated the synthesis of various pyrrolidine derivatives through MCRs, utilizing techniques like ultrasound irradiation and microwave heating to accelerate reactions and improve yields. tandfonline.comrsc.org For instance, ultrasound has been successfully used to promote the one-pot synthesis of substituted 3-pyrrolin-2-ones in green solvents like ethanol (B145695). rsc.org

Another key area for exploration is the [3+2] dipolar cycloaddition of azomethine ylides, a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.govacs.org This method allows for the direct formation of the five-membered ring from acyclic precursors. mdpi.com Recent developments include iridium-catalyzed reductive generation of azomethine ylides from stable amides, offering a mild and general route to highly substituted pyrrolidines. acs.org

Furthermore, the principles of green chemistry should be a guiding force in the development of synthetic pathways for this compound. This includes the use of catalyst-free conditions, solvent-free reactions (such as grinding), and the use of eco-friendly solvents like water-ethanol mixtures. rsc.orgresearchgate.net For example, an efficient and sustainable synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds has been achieved through a one-pot, three-component, domino reaction under catalyst-free conditions at room temperature in an ethanol-water mixture. rsc.org

| Synthetic Approach | Key Features | Potential Application to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-step synthesis. tandfonline.com | Development of a one-pot synthesis from simple, acyclic precursors. |

| [3+2] Dipolar Cycloaddition | High stereocontrol, direct ring construction. nih.govacs.org | Stereoselective synthesis of different isomers of the target compound. |

| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, supports green chemistry. nih.govtandfonline.com | Rapid and efficient synthesis under controlled conditions. |

| Ultrasound-Promoted Synthesis | Energy efficiency, use of green solvents. rsc.org | A sustainable alternative to conventional heating methods. |

| Catalyst-Free and Solvent-Free Reactions | Environmentally friendly, simplified workup. rsc.orgresearchgate.net | "Green" synthesis to minimize environmental impact. |

Advancements in Computational Modeling and Data Science Integration

Computational modeling and data science are becoming indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide the design of new compounds. For this compound, these approaches can provide crucial insights into its potential biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method for correlating the chemical structure of a series of compounds with their biological activity. tandfonline.com 2D and 3D-QSAR models, such as Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various pyrrolidine derivatives to identify key structural features for activity. tandfonline.comscispace.comresearchgate.net These models can be used to predict the activity of newly designed compounds, including derivatives of this compound, and to guide their optimization. tandfonline.comnih.gov For example, QSAR studies on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) and neuraminidase have revealed the importance of specific steric, electronic, and hydrophobic features for inhibitory activity. tandfonline.comnih.gov

Molecular docking simulations can be used to predict the binding mode of this compound with various biological targets. youtube.com This technique helps in understanding the interactions between the ligand and the active site of a protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity. nih.govnih.gov Docking studies have been instrumental in understanding the mechanism of action of pyrrolidine-based inhibitors of enzymes like α-mannosidase and neuraminidase. nih.govnih.gov Python-based tools like RDKit can be used for manipulating molecular structures for these simulations. youtube.com

Molecular Dynamics (MD) simulations can further refine the results of molecular docking by providing a dynamic picture of the ligand-protein complex over time, assessing the stability of the interactions. tandfonline.comnih.gov The integration of these computational methods with experimental data can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Identification of Underexplored Biological Targets and Mechanisms in vitro

The pyrrolidine scaffold is present in a wide range of biologically active molecules, targeting various enzymes and receptors. nih.govnih.gov Future in vitro studies on this compound should aim to identify its specific biological targets and elucidate its mechanism of action.

Based on the activities of other pyrrolidine derivatives, several potential target classes can be prioritized for investigation. These include:

Enzymes: Pyrrolidine derivatives have shown inhibitory activity against a variety of enzymes, including dipeptidyl peptidase-IV (DPP-IV) in the context of diabetes, α-mannosidase, neuraminidase, and various kinases. nih.govnih.govscilit.comacs.org For example, some pyrrolidine sulfonamide derivatives have been identified as potent inhibitors of the DPP-IV enzyme. nih.gov

Receptors: The chemokine receptor CXCR4, which plays a role in cancer metastasis and inflammatory diseases, has been identified as a target for certain pyrrolidine-containing compounds. nih.gov

Ion Channels: The hERG potassium channel is a critical consideration in drug development due to its role in cardiac safety. acs.org

Other Proteins: The MDM2-p53 interaction, a key target in cancer therapy, has been shown to be inhibited by spiro[pyrrolidine-oxindole] derivatives. scispace.com

In vitro screening against a panel of these and other relevant biological targets would be a crucial first step in characterizing the pharmacological profile of this compound. Subsequent studies could then focus on elucidating the precise mechanism of action, for instance, by investigating its effects on intracellular signaling pathways or enzyme kinetics.

| Target Class | Example Target | Potential Therapeutic Area |

| Enzymes | Dipeptidyl peptidase-IV (DPP-IV) nih.gov | Diabetes |

| Neuraminidase nih.gov | Antiviral | |

| Salt-inducible kinases (SIK2/SIK3) acs.org | Autoimmune and inflammatory diseases | |

| Dihydrofolate reductase (DHFR) rsc.org | Anticancer, Antimicrobial | |

| Receptors | Chemokine receptor CXCR4 nih.gov | Cancer, Inflammation |

| Protein-Protein Interactions | MDM2-p53 scispace.com | Cancer |

Methodological Progress in Analytical Chemistry for Pyrrolidine Derivatives

The characterization and analysis of pyrrolidine derivatives rely on a suite of modern analytical techniques. For a novel compound like this compound, a comprehensive analytical characterization would be essential to confirm its structure and purity.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) , Infrared (IR) spectroscopy , and Mass Spectrometry (MS) are fundamental for structural elucidation. researchgate.netmdpi.com These techniques provide detailed information about the connectivity of atoms, the presence of functional groups, and the molecular weight of the compound.

For stereoselective synthesis, the determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying enantiomers. The absolute stereochemistry of crystalline compounds can be determined using single-crystal X-ray analysis . acs.org

Advanced analytical techniques may also be employed for more in-depth characterization. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying metabolites of the compound in biological matrices, which is important for understanding its metabolic fate. acs.org

Integration of Interdisciplinary Approaches in Pyrrolidine Research

The future exploration of this compound will greatly benefit from an interdisciplinary approach that combines expertise from various scientific fields. The synthesis of the compound and its derivatives by organic chemists should be closely integrated with in silico studies by computational chemists to guide the design of more potent and selective analogs. tandfonline.com

The synthesized compounds would then be evaluated by pharmacologists and biochemists through in vitro assays to determine their biological activity and identify their molecular targets. nih.govrsc.org Promising candidates could then be further investigated in more complex biological systems. This iterative cycle of design, synthesis, and testing, fueled by insights from computational modeling and analytical chemistry, represents a powerful strategy for accelerating the drug discovery process. acs.org

The study of pyrrolidine derivatives as a whole showcases the success of such integrated approaches, where synthetic chemistry, computational modeling, and biological evaluation converge to uncover novel therapeutic agents. tandfonline.comnih.govacs.org Applying this paradigm to the focused study of this compound holds the key to unlocking its potential therapeutic value.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Acetyl-3-ethylaminopyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves functionalizing pyrrolidine at the 3-position with an ethylamino group followed by acetylation. A common approach is to start with 3-aminopyrrolidine derivatives (e.g., 1-Boc-3-aminopyrrolidine, as described in ) and perform alkylation using ethylating agents like ethyl bromide. Acetylation can then be achieved with acetyl chloride under inert conditions. Reaction efficiency can be optimized by monitoring pH, temperature (25–40°C), and using catalysts such as triethylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR : -NMR reveals proton environments (e.g., acetyl methyl singlet at δ 2.1–2.3 ppm, ethylamino protons at δ 1.1–1.3 ppm). -NMR confirms carbonyl carbons (~170 ppm for acetyl) and pyrrolidine backbone carbons.

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300 cm) groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-reference data with NIST Chemistry WebBook ( ) and PubChem entries () for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Waste Management : Segregate organic waste and dispose via certified hazardous waste services. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational chemistry be applied to model the conformational dynamics of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to simulate rotational barriers of the ethylamino and acetyl groups. Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets for energy minimization.

- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate results against crystallographic data from SHELX-refined structures ( ) .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral resolution methods are recommended?

- Methodological Answer : The ethylamino group introduces a chiral center, leading to enantiomeric pairs. Challenges include low diastereomeric excess during synthesis. Recommended methods:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases. Monitor retention times and compare with standards.

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers. Validate purity via polarimetry or X-ray crystallography ( ) .

Q. How do structural modifications at the ethylamino group affect the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Replace ethyl with bulkier groups (e.g., isopropyl) to increase logP values, measured via shake-flask method.

- Solubility : Assess using HPLC-based solubility assays. Ethylamino derivatives generally show higher aqueous solubility than aromatic analogs ( ).

- Bioactivity : Test modifications in receptor-binding assays (e.g., GPCRs). Correlate structural changes with IC values using QSAR models .

Q. How should researchers address contradictions in spectroscopic data across different studies?

- Methodological Answer :

- Data Reconciliation : Cross-check NMR/IR peaks with standardized databases (NIST, ).

- Statistical Analysis : Apply multivariate methods (e.g., PCA) to identify outliers. Use tools like MestReNova for spectral deconvolution.

- Reproducibility : Document solvent effects (e.g., DMSO vs. CDCl) and temperature variations in supplementary materials ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。